molecular formula C21H25N3OS B3548462 3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole

3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole

Cat. No. B3548462
M. Wt: 367.5 g/mol
InChI Key: HFIIIHFCGCUMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole is a chemical compound used in scientific research. It is a member of the triazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole has been used in scientific research for a variety of applications. It has been shown to have antifungal, antibacterial, and antitumor activity, making it a promising candidate for drug development. It has also been used as a ligand in metal-catalyzed reactions, as well as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cell division and growth, leading to the observed antifungal, antibacterial, and antitumor effects.
Biochemical and Physiological Effects:
In addition to its antifungal, antibacterial, and antitumor effects, this compound has been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-[(mesitylmethyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, its use as a ligand in metal-catalyzed reactions and reagent in organic synthesis may also be explored further.

properties

IUPAC Name

4-methyl-3-[(2-methylphenoxy)methyl]-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-14-10-16(3)18(17(4)11-14)13-26-21-23-22-20(24(21)5)12-25-19-9-7-6-8-15(19)2/h6-11H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIIIHFCGCUMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C)SCC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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